molecular formula C12H13ClO3 B1271713 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde CAS No. 692268-01-2

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

Cat. No. B1271713
M. Wt: 240.68 g/mol
InChI Key: GRKKQNMAJYLASY-UHFFFAOYSA-N
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Description

The compound 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde is a chemically synthesized molecule that may have potential applications in various fields such as flavoring agents or herbicides. While the specific compound is not directly studied in the provided papers, related compounds and their analyses can offer insights into the properties and behaviors that 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including oxidation and hydrolysis. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate of herbicides, was achieved through oxidation with chromium trioxide followed by hydrolysis with sodium bicarbonate, yielding a total yield of 71.6% . This suggests that similar methods could potentially be applied to synthesize 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde, with the possibility of optimizing the process to improve yield and purity.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic techniques. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde utilized density functional theory (DFT) to predict optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra . Similarly, the molecular complex formed by 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was characterized by IR, NMR, elemental analysis, and UV–Vis absorption spectra, with XRD confirming the crystal structure . These methods could be applied to determine the molecular structure of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde and understand its atomic packing and electronic properties.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be inferred from their chemical structure and substituent effects. Although the specific reactions of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde are not discussed in the provided papers, the presence of the aldehyde group suggests it could undergo similar reactions to other benzaldehydes, such as nucleophilic addition or condensation reactions. The chloro and ethoxy substituents may also influence its reactivity and selectivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be significantly affected by their substituents. For example, the retention behavior of chlorinated 4-hydroxybenzaldehydes during gas-liquid chromatography was found to be influenced by the position and number of chlorine atoms . This indicates that the chloro substituent in 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde could similarly affect its chromatographic properties. Additionally, the physicochemical studies of the binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde revealed properties such as heat of fusion, entropy of fusion, and refractive index . These types of studies could be conducted on 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde to determine its thermal behavior, optical properties, and stability.

Scientific Research Applications

Synthesis of Novel Compounds

Research indicates that derivatives of 4-(allyloxy)-2-chloro-5-ethoxybenzaldehyde have been synthesized and investigated for their potential applications. For instance, a study synthesized a novel CCR5 antagonist, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, from related intermediates. This compound exhibited significant biological activity, suggesting potential applications in drug discovery (Cheng De-ju, 2015).

Anticancer Properties

Another study focused on synthesizing C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene and evaluated its anticancer properties. This compound was synthesized using a condensation reaction of resorcinol with 4-allyloxy-3-methoxybenzaldehyde. The synthesized compound demonstrated cytotoxic activity against HeLa and T47D cells, suggesting potential applications in cancer treatment (Sayekti et al., 2021).

Vibrational Dynamics in Solid State

Research on the vibrational dynamics of related compounds, such as 4-ethoxybenzaldehyde, provided insights into their behavior in the solid state. The study used INS spectroscopy and periodic DFT calculations, contributing to a deeper understanding of the molecular dynamics of such compounds (Ribeiro-Claro et al., 2021).

Chromatographic Analysis

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde's structural analogs have been used in chromatographic studies. For example, research on chlorinated 4-hydroxybenzaldehydes, which are structurally similar, has provided valuable data on their separation and analysis using chromatographic techniques (Korhonen & Knuutinen, 1984).

Future Directions

While specific future directions for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, research into similar compounds is ongoing. For example, researchers have developed a photoenzyme for enantioselective [2+2] cycloadditions, opening up new possibilities for excited-state chemistry in protein active sites . Another study synthesized new azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene .

properties

IUPAC Name

2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKKQNMAJYLASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366797
Record name 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

CAS RN

692268-01-2
Record name 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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